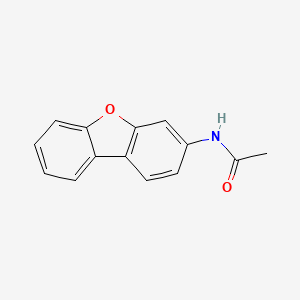

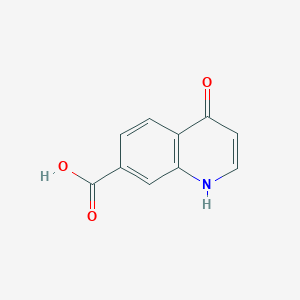

4-Hydroxyquinoline-7-carboxylic acid

Vue d'ensemble

Description

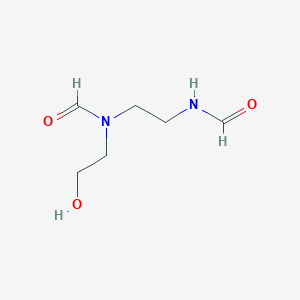

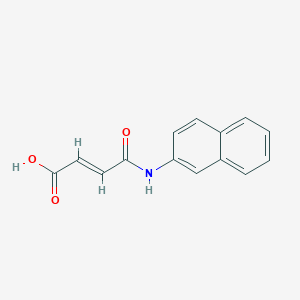

4-Hydroxyquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photolabile Protecting Group

A study by Fedoryak and Dore (2002) describes the use of 8-bromo-7-hydroxyquinoline (BHQ), a derivative of 4-hydroxyquinoline, as a photolabile protecting group for carboxylic acids. It shows greater single-photon quantum efficiency than other esters and is sensitive enough for multiphoton-induced photolysis in vivo, making it useful in biological contexts (Fedoryak & Dore, 2002).

Inhibitors of Cellular Respiration

Research by Shah and Coats (1977) involved designing and synthesizing 7-substituted 4-hydroxyquinoline-3-carboxylic acids to inhibit respiration in Ehrlich ascites cells and the enzyme malate dehydrogenase. The study provides a correlation analysis indicating a linear relationship between ascites cell inhibition and certain physicochemical parameters (Shah & Coats, 1977).

Antioxidative/Prooxidative Effects

Liu et al. (2002) examined 4-hydroxyquinoline derivatives, like 7-Chloro-4-hydroxyquinoline, for their antioxidative or prooxidative effects on free-radical-initiated hemolysis of erythrocytes. The study suggests that the antioxidative or prooxidative effects are influenced by the chemical's distributive status in the reaction system (Liu, Han, Lin, & Luo, 2002).

Electrochemistry and Spectroelectrochemistry

Sokolová et al. (2015) investigated the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid. Their study in aprotic environments used techniques like cyclic voltammetry and spectroelectrochemistry, revealing insights into the electron transfer efficiency of hydroxyquinolines in biosystems (Sokolová et al., 2015).

Intramolecular Proton Transfer Reaction

A study by Tang et al. (2011) focused on 7-Hydroxyquinoline-8-carboxylic acid undergoing an excited-state intramolecular double proton transfer. This research highlights the compound's unique proton relay system and its potential for applications requiring intramolecular proton transfer (Tang et al., 2011).

Antibacterial and Antifungal Agents

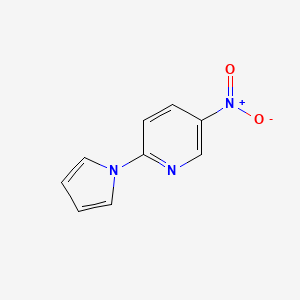

Corelli et al. (1983) synthesized 4-hydroxyquinoline-3-carboxylic acid with pyrrole or 2,5-dimethylpyrrole group at the 6 position, exploring its antibacterial activities. This indicates potential applications in developing antibacterial and antifungal agents (Corelli, Massa, Stefancich, Artico, Panico, & Simonetti, 1983).

β-Cyclodextrin Inclusion Complexes

Research by Liu et al. (2003) involved β-cyclodextrin inclusion complexes of 4-hydroxyquinoline derivatives, studying their effects on free-radical-induced hemolysis. Their findings suggest potential for novel antitumor drug development (Liu, Luo, Liu, & Liu, 2003).

Photoinduced Fluorogenic Reactions

A study by Gen-fa et al. (1991) demonstrated that 4-hydroxyquinoline-2-carboxylic acid reacts with hydrogen peroxide under UV light to yield fluorescent products. This offers novel analytical possibilities in detecting hydrogen peroxide (Gen-fa, Dasgupta, Edgemond, & Marx, 1991).

Safety and Hazards

Orientations Futures

The future directions of research on 4-Hydroxyquinoline-7-carboxylic acid could involve further exploitation of this privileged structure for therapeutic applications . The synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities is one of the potential areas of research .

Mécanisme D'action

Target of Action

4-Hydroxyquinoline-7-carboxylic acid, a derivative of quinoline, has been found to have a variety of pharmacological activities Quinoline derivatives are known to interact with a wide range of targets, playing a major role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely due to the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biological and pharmaceutical activities . The compound’s interaction with its targets could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of pharmacological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely the result of the compound’s interaction with its targets.

Analyse Biochimique

Biochemical Properties

4-Hydroxyquinoline-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with metalloproteins, where this compound acts as a chelating agent, binding to metal ions and affecting the protein’s structure and function . Additionally, this compound has been shown to inhibit certain enzymes, such as those involved in bacterial biofilm formation, by interfering with their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the binding interaction with metal ions, which can lead to the inhibition or activation of metalloproteins . Additionally, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Changes in gene expression are also mediated by this compound through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily through hydroxylation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450 . These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of this compound can also be influenced by its binding to plasma proteins, which affects its bioavailability and clearance .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to accumulate in specific organelles, such as mitochondria and lysosomes, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, influencing its interaction with biomolecules and its overall impact on cellular function .

Propriétés

IUPAC Name |

4-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMXIULYGYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-55-5, 1150618-22-6 | |

| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.